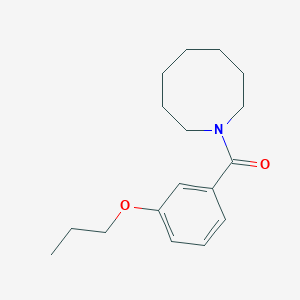

1-AZOCANYL(3-PROPOXYPHENYL)METHANONE

Description

Properties

IUPAC Name |

azocan-1-yl-(3-propoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-2-13-20-16-10-8-9-15(14-16)17(19)18-11-6-4-3-5-7-12-18/h8-10,14H,2-7,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFACHQSYVOHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)N2CCCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-AZOCANYL(3-PROPOXYPHENYL)METHANONE typically involves the reaction of azocane derivatives with propoxyphenyl ketones. The reaction conditions often include the use of solvents such as toluene or acetonitrile and may require refluxing to achieve the desired product . Industrial production methods may involve scalable solvent-free reactions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

1-AZOCANYL(3-PROPOXYPHENYL)METHANONE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-AZOCANYL(3-PROPOXYPHENYL)METHANONE has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-AZOCANYL(3-PROPOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The azocane ring and propoxyphenyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Thermal Decomposition Behavior

| Compound Name | Decomposition Temperature (°C) | Key Stabilizing Features |

|---|---|---|

| Di(1H-tetrazol-5-yl)methanone oxime | 288.7 | Extensive intramolecular H-bonds |

| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | 247.6 | High H-bond density |

| 1-Azocanyl(3-propoxyphenyl)methanone | Data not explicitly reported | Likely moderate H-bonding |

Key Findings :

- Di(1H-tetrazol-5-yl)methanone oxime exhibits superior thermal stability (288.7°C), attributed to its robust hydrogen-bonded network .

- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) decomposes at 247.6°C, with stability linked to its planar, H-bond-stabilized structure .

- For this compound, the absence of high-density H-bonding (inferred from structural analogs) suggests lower thermal resilience compared to the tetrazole-based compounds.

Crystallographic Properties

- Di(1H-tetrazol-5-yl)methanone oxime: Forms dense, stable crystals due to intermolecular H-bonds.

- Compound 4 (Orthorhombic Pbc2₁) : Reported density of 1.675 g·cm⁻³, indicative of tightly packed molecular arrangements .

- This compound: Crystallizes from oxidation reaction mother liquids as colorless crystals, suggesting moderate intermolecular interactions .

Q & A

Q. What are the common synthetic routes for preparing 1-Azocanyl(3-propoxyphenyl)methanone?

The synthesis of this compound typically involves Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring (e.g., 3-propoxyphenyl derivatives) in the presence of a Lewis acid catalyst like AlCl₃. Reaction conditions such as temperature (60–100°C), solvent polarity (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios must be optimized to avoid side reactions like over-acylation or decomposition . Alternative methods may include nucleophilic substitution on pre-functionalized azocane rings, though this requires precise control of leaving groups and reaction kinetics .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the azocanyl and propoxyphenyl moieties, while Infrared (IR) spectroscopy identifies functional groups like the ketone (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography may resolve stereochemical uncertainties in the azocanyl ring .

Q. How does the reactivity of functional groups in this compound influence its derivatization?

The ketone group undergoes nucleophilic additions (e.g., Grignard reactions) to form secondary alcohols, while the azocanyl nitrogen can participate in alkylation or acylation reactions. The propoxy group’s ether linkage is susceptible to acid-catalyzed cleavage, requiring protective strategies during multi-step syntheses. Reactivity hierarchies must be established to prioritize transformations without degrading the core structure .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking simulations evaluate binding affinities to targets like G-protein-coupled receptors (GPCRs) or kinases. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., azocanyl ring size) with biological endpoints (e.g., IC₅₀ values) .

Q. What are the key considerations for optimizing reaction yields in the synthesis of derivatives?

Catalytic systems (e.g., Pd/C for hydrogenation), solvent selection (polar aprotic solvents for SN2 reactions), and temperature gradients must be tailored to each reaction step. For example, microwave-assisted synthesis reduces reaction times for azocanyl functionalization, while flow chemistry improves scalability. Kinetic studies using HPLC or GC-MS help identify rate-limiting steps .

Q. How should researchers address discrepancies in reported biological activities across studies?

Variability in assay conditions (e.g., cell lines, incubation times) or compound purity (e.g., residual solvents) can lead to conflicting bioactivity data. Standardized protocols (e.g., OECD guidelines) and orthogonal validation methods (e.g., SPR for binding affinity, in vivo models for efficacy) are recommended. Meta-analyses of published data can isolate confounding variables .

Q. What strategies identify biological targets for this compound in neurological studies?

Photoaffinity labeling with azide or diazirine tags enables covalent binding to target proteins, followed by pull-down assays and LC-MS/MS for identification. Functional assays (e.g., cAMP modulation for GPCRs) and CRISPR-Cas9 knockout models validate target relevance. Cross-reactivity with structurally similar compounds (e.g., piperazine derivatives) must be ruled out via competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.